5-ethenyl-5H-thianthren-5-ium,tetrafluoroboranuide
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Overview
Description
5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide, also known as vinyl thianthrenium tetrafluoroborate, is an innovative vinylating reagent. This crystalline powder is known for its long shelf life and impressive reactivity profile. It is primarily used to incorporate a vinyl group as a C-2 building block in various organic substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide involves the reaction of thianthrene with ethylene in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure environment to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The crystalline nature of the compound allows for easy handling and storage .
Chemical Reactions Analysis
Types of Reactions: 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide undergoes various types of reactions, including:
Cyclopropanation and Aziridination: The compound facilitates metal-free cyclopropanation and aziridination of alkenes.
Common Reagents and Conditions: Common reagents used in these reactions include heterocycles, aryl boronic acids, and alkenes. The reactions are typically carried out under mild conditions, making the compound a versatile reagent in organic synthesis .
Major Products: The major products formed from these reactions include vinylated heterocycles, vinylated aryl boronic acids, and cyclopropanated or aziridinated alkenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide involves the formation of a highly reactive electrophilic episulfonium intermediate. This intermediate facilitates the selective vinylation of organic substrates and enables effective transformations in organic synthesis. The molecular targets include heterocycles, aryl boronic acids, and alkenes, and the pathways involved are primarily related to vinylation and cyclopropanation reactions .
Comparison with Similar Compounds
- Vinyl triflates
- Vinyl halides
- Vinyl sulfonates
Comparison: Compared to similar compounds, 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide offers unique properties and reactivity profiles. Its distinctive structure positions it as a superior performer in cross-coupling reactions and facilitates metal-free cyclopropanation and aziridination of alkenes. Additionally, its ease of handling, reliable reactivity, and crystalline, shelf-stable nature make it a valuable reagent in various applications .
Properties
CAS No. |
2703016-98-0 |
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Molecular Formula |
C14H11BF4S2 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
5-ethenylthianthren-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H11S2.BF4/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;2-1(3,4)5/h2-10H,1H2;/q+1;-1 |
InChI Key |
FXHBWPNFHMRFKM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C=C[S+]1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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